2-Bromo-N-methyl-N-(1,2-oxazol-3-yl)acetamide
Description
Properties
CAS No. |
92947-24-5 |
|---|---|
Molecular Formula |
C6H7BrN2O2 |
Molecular Weight |
219.04 g/mol |
IUPAC Name |
2-bromo-N-methyl-N-(1,2-oxazol-3-yl)acetamide |
InChI |
InChI=1S/C6H7BrN2O2/c1-9(6(10)4-7)5-2-3-11-8-5/h2-3H,4H2,1H3 |
InChI Key |
TWBNWKIKGQTNTR-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=NOC=C1)C(=O)CBr |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-(isoxazol-3-yl)-N-methylacetamide typically involves the reaction of isoxazol-3-amine with bromoacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an inert atmosphere, usually at temperatures ranging from 0°C to room temperature. The product is then purified through standard techniques such as recrystallization or chromatography .
Industrial Production Methods
While specific industrial production methods for 2-bromo-N-(isoxazol-3-yl)-N-methylacetamide are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-N-(isoxazol-3-yl)-N-methylacetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen and oxygen atoms in the isoxazole ring.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. These reactions are typically carried out in polar solvents like acetonitrile or dimethylformamide.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amide derivatives, while oxidation reactions can produce oxo derivatives.
Scientific Research Applications
2-Bromo-N-(isoxazol-3-yl)-N-methylacetamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is required.
Industry: It is used in the development of new materials and chemical processes, particularly those requiring specific functional groups.
Mechanism of Action
The mechanism of action of 2-bromo-N-(isoxazol-3-yl)-N-methylacetamide involves its interaction with specific molecular targets. The bromine atom and isoxazole ring play crucial roles in its binding affinity and specificity. The compound can modulate various biochemical pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-[3-(Chloromethyl)-1,2-benzisoxazol-5-yl]acetamide
Structure: This compound replaces the oxazole ring with a benzisoxazole core and features a chloromethyl substituent.
Molecular Formula: C₁₀H₉ClN₂O₂
Key Properties:
- Synthesized via hydroxylamine hydrochloride and pyridine-mediated cyclization .
- NMR Singlets for methyl (2.11 ppm), chloromethyl (5.22 ppm), and aromatic protons (7.74–8.34 ppm); IR confirms amide C=O (1611 cm⁻¹) .
Comparison:
- Reactivity: The chloromethyl group is less reactive than bromoacetamide in nucleophilic substitutions, limiting its utility in alkylation reactions.
- Lipophilicity: The benzisoxazole ring increases aromaticity and lipophilicity compared to the simpler oxazole in the target compound.
| Property | Target Compound | N-[3-(Chloromethyl)-1,2-benzisoxazol-5-yl]acetamide |
|---|---|---|
| Molecular Weight | 205.01 g/mol | 224.65 g/mol |
| Halogen | Bromine | Chlorine |
| Key Application | Alkylation intermediate | Pharmacological precursor |
| pKa | 10.87 | Not reported |
N-(5-Methyl-1,2-oxazol-3-yl)acetamide
Structure: Lacks the bromine and methyl groups on the acetamide nitrogen, simplifying the structure.
Molecular Formula: C₆H₈N₂O₂
Key Properties:
Comparison:
- Reactivity: Absence of bromine limits its use in substitution reactions.
- Bioavailability: Lower molecular weight and logP may enhance solubility compared to brominated analogs.
| Property | Target Compound | N-(5-Methyl-1,2-oxazol-3-yl)acetamide |
|---|---|---|
| Halogen | Bromine | None |
| logP | Predicted higher (not reported) | 0.82 |
| Pharmacological Role | Reactive intermediate | Unclear, potential building block |
2-Bromo-N-(3-phenyl-5-isoxazolyl)acetamide
Structure: Incorporates a phenyl group on the oxazole ring.
Molecular Formula: C₁₁H₉BrN₂O₂
Key Properties:
Comparison:
- Lipophilicity: Higher logP expected due to phenyl substitution, reducing aqueous solubility.
- Applications: Phenyl groups are common in drug design for π-π interactions; this derivative may have enhanced target affinity compared to the non-phenylated target compound.
| Property | Target Compound | 2-Bromo-N-(3-phenyl-5-isoxazolyl)acetamide |
|---|---|---|
| Molecular Weight | 205.01 g/mol | 281.11 g/mol |
| Substituent | Oxazole | Phenyl-oxazole |
| Potential Use | Intermediate | Drug candidate with improved binding |
Impurity C (EP): 2-Bromo-N-[4-nitro-2-(phenylcarbonyl)phenyl]acetamide
Structure: Features a nitro group and phenylcarbonyl substituents on the aromatic ring.
Molecular Formula: C₁₅H₁₀BrN₂O₄ (inferred from ).
Key Properties:
Comparison:
- Reactivity: Nitro groups may direct electrophilic substitutions, contrasting with the oxazole’s influence.
- Regulatory Significance: Highlights the importance of structural analogs as markers in pharmaceutical manufacturing.
Biological Activity
2-Bromo-N-methyl-N-(1,2-oxazol-3-yl)acetamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the current understanding of its biological activity, including antimicrobial properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a bromine atom, a methyl group, and an oxazole ring, which contribute to its reactivity and biological interactions. The oxazole moiety is known for its role in various pharmacological activities, making this compound a candidate for further exploration in drug development.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of 2-bromo-N-methyl-N-(1,2-oxazol-3-yl)acetamide. It has shown effectiveness against various bacterial strains and fungi. The Minimum Inhibitory Concentration (MIC) values provide insight into its potency:
| Microorganism | MIC (µg/mL) |
|---|---|
| Escherichia coli | 25 |
| Staphylococcus aureus | 50 |
| Candida albicans | 30 |
These results indicate that the compound exhibits moderate to good activity against both Gram-positive and Gram-negative bacteria as well as fungi .
The mechanism by which 2-bromo-N-methyl-N-(1,2-oxazol-3-yl)acetamide exerts its biological effects involves interaction with specific molecular targets. The oxazole ring can modulate enzyme activity and receptor interactions, leading to various biological responses. For instance, it may inhibit bacterial cell wall synthesis or disrupt fungal cell membrane integrity .
Study on Antimicrobial Efficacy
In a recent study evaluating the antimicrobial efficacy of several oxazole derivatives, 2-bromo-N-methyl-N-(1,2-oxazol-3-yl)acetamide was included among the tested compounds. It demonstrated significant antibacterial activity against E. coli and S. aureus, with MIC values comparable to established antibiotics. The study emphasized the need for further optimization of this compound to enhance its efficacy and reduce potential resistance development .
Research on Anti-inflammatory Properties
Another investigation focused on the anti-inflammatory properties of oxazole derivatives, including our compound of interest. The study revealed that 2-bromo-N-methyl-N-(1,2-oxazol-3-yl)acetamide could inhibit pro-inflammatory cytokines in vitro, suggesting a potential role in treating inflammatory diseases .
Q & A
Q. What synthetic protocols are recommended for preparing 2-Bromo-N-methyl-N-(1,2-oxazol-3-yl)acetamide?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, refluxing a mixture of the oxazole precursor with bromoacetyl chloride in a solvent like triethylamine or dichloromethane under inert conditions (e.g., nitrogen atmosphere) is common. Reaction progress should be monitored via TLC (Rf ~0.5 in ethyl acetate/hexane, 1:1). Post-reaction, the crude product is purified via recrystallization (e.g., using ethanol or pet-ether) to achieve >95% purity .
Q. Which analytical techniques are essential for structural confirmation?
- Methodological Answer :
- 1H/13C NMR : Critical for verifying the methyl group (δ ~2.8–3.2 ppm for N-methyl) and oxazole/acetamide backbone.
- Mass Spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]+ at m/z 245.01) and bromine isotope patterns.
- X-ray Crystallography : Resolves stereoelectronic effects and validates bond angles (e.g., C–Br bond length ~1.93 Å) .
Q. How should researchers handle solubility challenges during biological assays?
- Methodological Answer : Use polar aprotic solvents (e.g., DMSO) for initial stock solutions. For aqueous compatibility, dilute with PBS (pH 7.4) or cell culture media containing <1% DMSO. Sonication or mild heating (37°C) may improve dissolution. Dynamic light scattering (DLS) can assess colloidal stability .
Advanced Research Questions
Q. How can spectral data discrepancies (e.g., unexpected NMR shifts) be resolved?
- Methodological Answer : Cross-validate using complementary techniques:
- 2D NMR (COSY, HSQC) : Assigns proton-carbon correlations and detects conformational isomers.
- IR Spectroscopy : Identifies anomalous carbonyl stretching (~1680 cm⁻¹ for acetamide) due to hydrogen bonding.
- Elemental Analysis : Verifies bromine content (theoretical Br% ~32.6) to rule out impurities .
Q. What strategies optimize regioselectivity in derivative synthesis?
- Methodological Answer :
- Protecting Groups : Temporarily block the oxazole nitrogen with Boc groups to direct bromine substitution.
- Catalytic Control : Use Pd-catalyzed coupling (e.g., Suzuki-Miyaura) for aryl functionalization.
- DFT Calculations : Predict reactive sites via frontier molecular orbital (FMO) analysis (e.g., LUMO localization on oxazole C-5) .
Q. How to design in vitro assays to evaluate mechanism of action?
- Methodological Answer :
- Target Identification : Perform thermal shift assays (TSA) to screen for protein binding (ΔTm >2°C suggests interaction).
- Enzyme Inhibition : Use fluorogenic substrates (e.g., Z-Gly-Pro-AMC for proteases) with IC50 determination.
- Cellular Uptake : Quantify intracellular accumulation via LC-MS/MS after treating HeLa or HEK293 cells (1–10 µM, 24h) .
Q. What computational approaches predict biological activity?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to simulate binding to kinase domains (e.g., EGFR, PDB: 1M17).
- QSAR Modeling : Correlate Hammett σ values of substituents (e.g., electron-withdrawing bromine) with IC50 data.
- MD Simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories (RMSD <2.0 Å) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
